Monohydroxy Netupitant D6

Bioanalysis Mass Spectrometry Internal Standard

Monohydroxy Netupitant D6 (Hydroxynetupitant-d6) is the stable isotope-labeled analog of Monohydroxy Netupitant, a deuterated internal standard specifically designed for the accurate quantification of the Netupitant metabolite M3 in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound incorporates six deuterium atoms into its molecular structure, providing a distinct mass shift (m/z +6) relative to the unlabeled analyte while maintaining near-identical physicochemical properties.

Molecular Formula C30H26D6F6N4O2
Molecular Weight 600.63
Cat. No. B1191658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonohydroxy Netupitant D6
SynonymsMonohydroxy Netupitant-d6;  N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6
Molecular FormulaC30H26D6F6N4O2
Molecular Weight600.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monohydroxy Netupitant D6: Metabolite-Specific Deuterated Internal Standard for Netupitant Bioanalysis


Monohydroxy Netupitant D6 (Hydroxynetupitant-d6) is the stable isotope-labeled analog of Monohydroxy Netupitant, a deuterated internal standard specifically designed for the accurate quantification of the Netupitant metabolite M3 in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound incorporates six deuterium atoms into its molecular structure, providing a distinct mass shift (m/z +6) relative to the unlabeled analyte while maintaining near-identical physicochemical properties . It is primarily utilized in regulated bioanalytical workflows for pharmacokinetic (PK), toxicokinetic (TK), and clinical pharmacology studies of Netupitant and its fixed-dose combination products [2]. The compound is supplied with certificates of analysis (CoA) verifying purity (typically ≥98%) and isotopic enrichment (>99% D), ensuring compliance with Good Laboratory Practice (GLP) and regulatory guidelines for method validation [3].

Why Unlabeled Monohydroxy Netupitant or Parent Drug Standards Cannot Substitute for Monohydroxy Netupitant D6


Substituting Monohydroxy Netupitant D6 with its unlabeled analog or a parent drug internal standard introduces significant analytical error and regulatory non-compliance in LC-MS/MS workflows. Monohydroxy Netupitant (M3) is one of three pharmacologically active metabolites of Netupitant, each possessing distinct chemical structures, retention times, and ionization efficiencies [1]. Using a non-deuterated standard precludes isotope dilution mass spectrometry (IDMS), the gold standard for correcting matrix effects and ion suppression—critical challenges when quantifying trace-level metabolites in plasma [2]. Furthermore, M3 exhibits a long terminal half-life of approximately 90 hours, necessitating extended analytical run stability and precise, metabolite-specific quantification that generic internal standards cannot provide [3]. Regulatory guidelines (FDA Bioanalytical Method Validation, ICH M10) mandate the use of stable isotope-labeled internal standards (SIL-IS) for endogenous compound and metabolite quantification to ensure method robustness and data integrity [4].

Quantitative Evidence for Selecting Monohydroxy Netupitant D6: A Comparative Analysis


Analytical Specificity: Structural and Mass Differentiation from Parent Drug Internal Standards

Monohydroxy Netupitant D6 (M3-d6) demonstrates unequivocal mass spectrometric differentiation from the parent drug internal standard, Netupitant D6. The molecular formula of Monohydroxy Netupitant D6 is C30H26D6F6N4O2 with a molecular weight of 600.63 g/mol, whereas Netupitant D6 has a molecular weight of 584.63 g/mol . This 16 Da mass difference (corresponding to an additional oxygen atom from hydroxylation) enables baseline resolution in MS detection, preventing cross-interference between the parent drug and metabolite channels [1]. This distinction is critical when both parent and metabolite are co-administered in clinical studies, ensuring accurate quantification of each entity without signal overlap [2].

Bioanalysis Mass Spectrometry Internal Standard

Chromatographic Co-Elution and Matrix Effect Correction: Deuterated vs. Unlabeled M3 Standard

In LC-MS/MS method development, the use of a stable isotope-labeled internal standard (SIL-IS) like Monohydroxy Netupitant D6 is essential for correcting variable matrix effects and extraction recoveries. While unlabeled Monohydroxy Netupitant (M3) can be used as an external standard, it fails to account for ion suppression or enhancement that varies between samples and matrix lots [1]. Monohydroxy Netupitant D6 co-elutes identically with the analyte (retention time difference <0.02 min), thereby experiencing the identical matrix environment, and its distinct mass (m/z +6) allows for selective detection [2]. This enables isotope dilution mass spectrometry (IDMS), which normalizes analyte response to the internal standard, improving precision and accuracy. Vendor data indicates that using this D6-labeled standard achieves accuracy within 85-115% and precision ≤15% RSD across the calibration range (e.g., 1-1000 ng/mL) in validated plasma methods .

LC-MS/MS Method Validation Matrix Effects

Pharmacological Relevance: M3 Metabolite Contribution to Netupitant's Long Duration of Action

Quantifying Monohydroxy Netupitant (M3) is clinically significant due to its extended half-life and pharmacological activity. M3, along with M1 and M2, contributes to the sustained NK1 receptor occupancy that underpins Netupitant's efficacy in preventing delayed chemotherapy-induced nausea and vomiting (CINV) [1]. While Netupitant (parent drug) has a half-life of 56.0-93.8 hours in cancer patients, its major metabolites, including M3, also exhibit long half-lives, with M3 specifically having a terminal half-life of approximately 90 hours [2]. This contrasts with the palonosetron component of NEPA, which has a shorter half-life (43.8-65.7 hours) and is primarily eliminated via the renal route, whereas Netupitant and its metabolites are eliminated via the hepatic/biliary route (87% of the dose) [3]. Therefore, accurate quantification of M3 using its specific D6 internal standard is crucial for establishing the exposure-response relationship and understanding the full pharmacokinetic profile of Netupitant therapy [4].

Pharmacokinetics Metabolism NK1 Antagonist

Regulatory Compliance: GLP Suitability and Method Validation Parameters

Monohydroxy Netupitant D6 is supplied with comprehensive analytical documentation that supports its use in regulated bioanalytical laboratories. Certificates of Analysis (CoA) typically confirm a chemical purity of ≥98% and isotopic purity >99% deuterium incorporation, which is essential for minimizing the contribution of unlabeled standard to the analyte signal [1]. This level of characterization exceeds the requirements for non-GLP research-grade standards, which may not provide isotopic purity data or batch-specific CoAs . For context, generic unlabeled Monohydroxy Netupitant is often supplied solely as an impurity reference standard, lacking the extensive characterization and stability data needed for GLP-compliant method validation . The availability of Monohydroxy Netupitant D6 from multiple qualified suppliers, each providing detailed characterization data compliant with regulatory guidelines (e.g., USP/EP traceability), ensures consistent performance and simplifies supplier qualification for clinical and bioequivalence studies .

GLP Method Validation Regulatory Compliance

Optimal Application Scenarios for Monohydroxy Netupitant D6 Procurement


GLP-Compliant Bioanalytical Method Development and Validation for Netupitant Metabolite M3

Monohydroxy Netupitant D6 is the preferred internal standard for developing and validating LC-MS/MS methods intended for quantifying Netupitant's M3 metabolite in human plasma, as required for Abbreviated New Drug Applications (ANDAs), Drug Master Files (DMFs), and clinical trial sample analysis [1]. Its use ensures method accuracy and precision meet FDA and ICH M10 guidelines, with documented performance of 85-115% accuracy and ≤15% RSD across a 1-1000 ng/mL calibration range .

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies of Netupitant/NEPA in Clinical Trials

Procurement of Monohydroxy Netupitant D6 is essential for any clinical pharmacology study involving Netupitant or its fixed-dose combination (NEPA). Given that M3 is a major active metabolite with a long half-life (~90 hours) and contributes to sustained NK1 receptor occupancy, accurate quantification using a metabolite-specific SIL-IS is critical for establishing the exposure-response relationship and supporting dosing recommendations [2].

Clinical Therapeutic Drug Monitoring (TDM) and Bioequivalence (BE) Studies

For laboratories conducting therapeutic drug monitoring or bioequivalence studies of generic Netupitant formulations, Monohydroxy Netupitant D6 provides the necessary analytical specificity and robustness. Its use mitigates matrix effect variability across patient samples, a key requirement for demonstrating bioequivalence and ensuring consistent therapeutic outcomes [3].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

In studies evaluating the CYP3A4-mediated metabolism of Netupitant or potential DDIs with other CYP3A4 substrates (e.g., midazolam, erythromycin), Monohydroxy Netupitant D6 enables precise quantification of M3 formation rates in hepatocyte or microsomal incubations, providing quantitative data on enzyme kinetics and inhibition parameters [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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